molecular formula C18H14N2O4 B2997411 N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide CAS No. 444067-58-7

N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide

Cat. No. B2997411
CAS RN: 444067-58-7
M. Wt: 322.32
InChI Key: TYLQUYFQIWKRFY-UHFFFAOYSA-N
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Description

“N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide” is a complex organic compound. It consists of a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to the naphthalene is a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The molecule also contains a methoxy group (OCH3) and a nitro group (NO2) attached to a phenyl ring.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene ring would give the molecule a planar, aromatic character. The methoxy and nitro groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The naphthalene ring might undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in condensation or hydrolysis reactions. The methoxy group might be involved in ether cleavage reactions, and the nitro group could undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene ring might make the compound relatively nonpolar and insoluble in water. The carboxamide, methoxy, and nitro groups could contribute to the compound’s reactivity .

Scientific Research Applications

Antibacterial and Herbicidal Activity

N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide and similar compounds have been explored for their antibacterial and herbicidal activities. A study found that these compounds showed significant inhibitory activity against certain strains of bacteria, including Staphylococcus aureus and methicillin-resistant strains, as well as mycobacterial species. The compounds were also tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, suggesting potential herbicidal applications (Kos et al., 2013).

Synthesis and Characterization

Another aspect of research focuses on the synthesis and characterization of related naphthalene derivatives. For instance, the preparation of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, has been described, with detailed analysis through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. This provides insight into the structural and chemical properties of such compounds, paving the way for their application in various fields (Özer et al., 2009).

Photophysical Properties for OLEDs

Research into the photophysical characterization of organotin compounds derived from Schiff bases, including derivatives similar to N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide, has shown potential applications in organic light-emitting diodes (OLEDs). These studies explore the chemical structure, photophysical properties, and potential for electroluminescence, highlighting the versatility of naphthalene derivatives in advanced technological applications (García-López et al., 2014).

Fluorescence Responses and Contaminant Removal

Naphthalene-amide-bridged Ni(II) complexes have been synthesized and studied for their electrochemical behaviors, fluorescence responses to various stimuli, and their ability to remove contaminants. Such research demonstrates the utility of naphthalene derivatives in environmental monitoring and purification processes (Zhao et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used or handled. For example, if the compound is nonpolar and volatile, it might pose a risk of inhalation. The nitro group could make the compound potentially explosive under certain conditions .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. For example, researchers might investigate new methods for synthesizing the compound or explore its potential uses in medicine, materials science, or other fields .

Mechanism of Action

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-17-9-8-15(20(22)23)11-16(17)19-18(21)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLQUYFQIWKRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide

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